

# 4-Methyl-1,3-oxazole-5-carbaldehyde molecular weight

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## Compound of Interest

Compound Name: 4-Methyl-1,3-oxazole-5-carbaldehyde

Cat. No.: B185845

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An In-Depth Technical Guide to **4-Methyl-1,3-oxazole-5-carbaldehyde**: Properties, Synthesis, and Applications

## Executive Summary

**4-Methyl-1,3-oxazole-5-carbaldehyde** is a heterocyclic organic compound featuring an oxazole ring, a core structure present in numerous biologically active molecules.<sup>[1][2]</sup> Its significance in the fields of medicinal chemistry and organic synthesis stems from the versatile reactivity of its aldehyde functional group, which serves as a key handle for constructing more complex molecular architectures.<sup>[2]</sup> This guide provides a comprehensive overview of its molecular properties, outlines a robust synthetic protocol, explores its chemical reactivity and applications as a synthetic intermediate, and details essential safety and handling procedures. This document is intended for researchers, chemists, and professionals in drug development who utilize heterocyclic building blocks in their synthetic workflows.

## Core Molecular Profile

**4-Methyl-1,3-oxazole-5-carbaldehyde** is characterized by a five-membered oxazole ring substituted with a methyl group at the 4-position and a formyl (carbaldehyde) group at the 5-position. The strategic placement of these functional groups makes it a valuable precursor in multi-step syntheses.

## Chemical Identifiers and Properties

The fundamental physicochemical properties of **4-Methyl-1,3-oxazole-5-carbaldehyde** are summarized below. The molecular weight, a critical parameter for all stoichiometric calculations, is approximately 111.10 g/mol .

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>5</sub> NO <sub>2</sub>	PubChemLite[3]
Molecular Weight	111.10 g/mol	Calculated
Monoisotopic Mass	111.03203 Da	PubChemLite[3]
IUPAC Name	4-methyl-1,3-oxazole-5-carbaldehyde	PubChemLite[3]
InChIKey	ANPKYBKHXNFMFD-UHFFFAOYSA-N	PubChemLite[3]
SMILES	<chem>CC1=C(OC=N1)C=O</chem>	PubChemLite[3]
Predicted XlogP	0.5	PubChemLite[3]

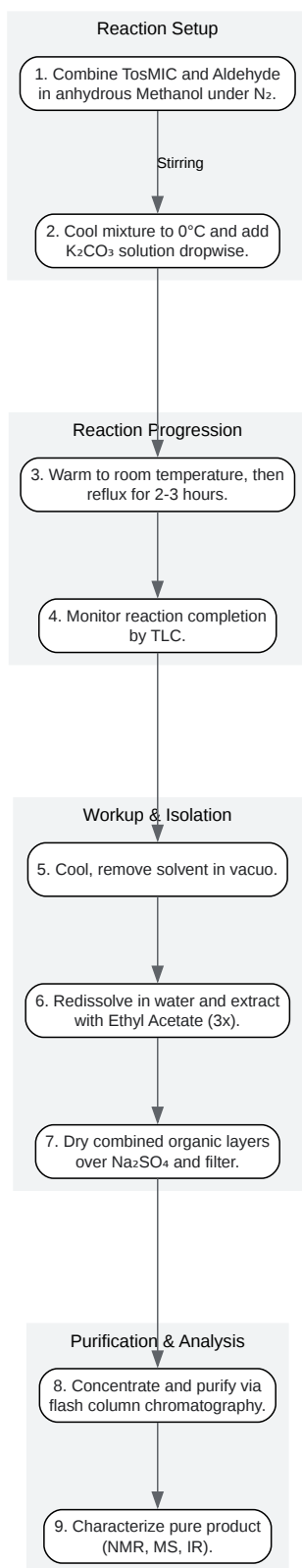
## Synthesis and Characterization

The construction of the oxazole ring is a cornerstone of heterocyclic chemistry. Among the various methods, the van Leusen oxazole synthesis stands out for its efficiency and reliability in forming 5-substituted oxazoles from aldehydes and tosylmethylisocyanide (TosMIC).[1]

## Recommended Synthetic Protocol: Van Leusen Reaction

This one-pot reaction provides a direct and high-yielding pathway to the target compound. The mechanism involves the base-mediated reaction of TosMIC with an aldehyde, followed by cyclization and elimination of toluenesulfinic acid to form the aromatic oxazole ring.

### Experimental Workflow



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Caption: General workflow for the synthesis and purification of **4-Methyl-1,3-oxazole-5-carbaldehyde**.

#### Step-by-Step Methodology:

- **Reaction Setup:** To a solution of tosylmethylisocyanide (TosMIC) (1.0 eq) in anhydrous methanol, add the appropriate aldehyde precursor under an inert nitrogen atmosphere.
- **Base Addition:** Cool the reaction mixture in an ice bath. Add a solution of potassium carbonate ( $K_2CO_3$ ) (1.5 eq) in methanol dropwise over 15 minutes, maintaining the temperature below  $10^{\circ}C$ . The causality for the slow, cooled addition is to control the exothermic reaction and prevent side product formation.
- **Reaction:** After addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the mixture to reflux and maintain for 2-4 hours.
- **Monitoring:** Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Cool the mixture to room temperature and remove the methanol under reduced pressure. Add deionized water to the residue and extract the product with ethyl acetate (3 x 50 mL).
- **Purification:** Combine the organic extracts, dry over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
- **Characterization:** The structure of the final product should be confirmed using standard analytical techniques ( $^1H$  NMR,  $^{13}C$  NMR, IR spectroscopy, and mass spectrometry). The aldehyde proton should be visible as a singlet at approximately  $\delta$  9.5-10.0 ppm in the  $^1H$  NMR spectrum.

## Chemical Reactivity and Applications

The oxazole moiety is a privileged scaffold in medicinal chemistry, known for its role in compounds with anti-inflammatory, anticancer, and antifungal activities.<sup>[2]</sup> **4-Methyl-1,3-oxazole-5-carbaldehyde** serves as a key building block for accessing novel derivatives.<sup>[4][5]</sup>

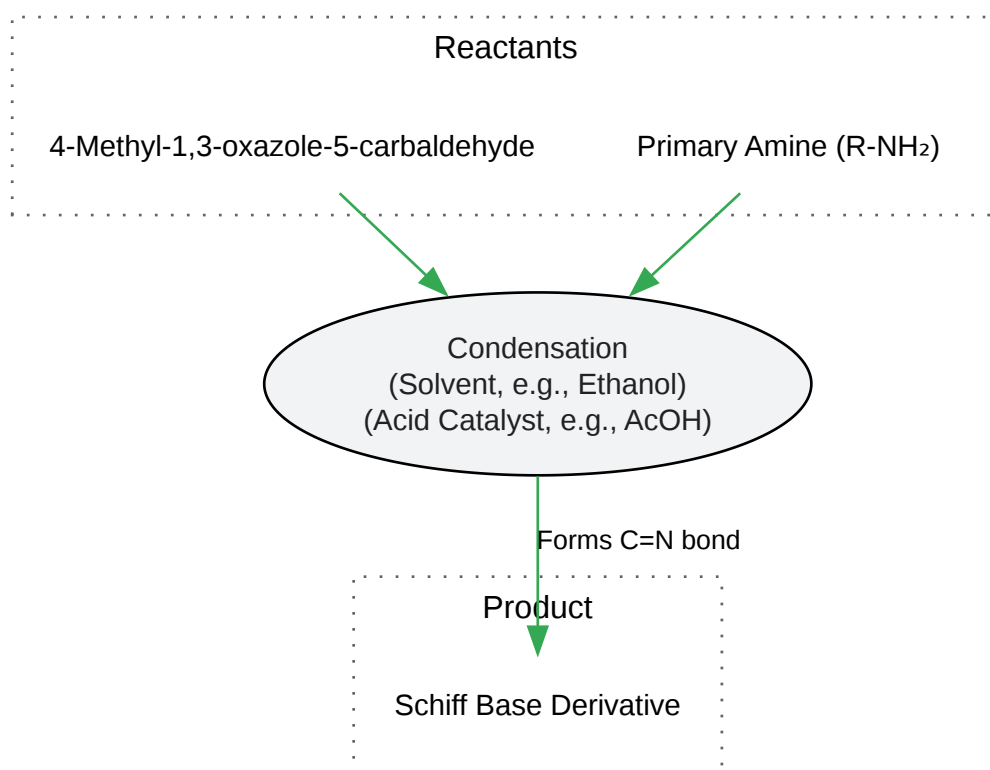
## Key Reactions of the Aldehyde Group

The aldehyde functional group is an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is the foundation of its utility in synthesis. Common transformations include:

- Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form substituted amines.
- Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
- Condensation Reactions: Reaction with active methylene compounds or amines to form larger conjugated systems, such as Schiff bases.<sup>[6]</sup>

## Application Example: Synthesis of Schiff Base Derivatives

Schiff bases (or imines) derived from heterocyclic aldehydes are widely investigated for their biological activities.<sup>[6]</sup> The synthesis involves a straightforward condensation reaction with a primary amine, often catalyzed by a weak acid.



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Caption: Reaction pathway for the synthesis of a Schiff base from the title compound.

This synthetic route allows for the facile combination of the oxazole core with other pharmacophores, enabling the creation of diverse chemical libraries for drug discovery screening. The resulting imine bond is often crucial for the molecule's ability to bind to biological targets.[6]

## Safety and Handling

While a specific safety data sheet for **4-Methyl-1,3-oxazole-5-carbaldehyde** is not readily available, data from structurally similar heterocyclic aldehydes and oxazoles should be used to inform handling procedures.[7]

## General Precautions

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[8]

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[\[9\]](#)
- Hygiene: Avoid breathing dust or vapors. Wash hands thoroughly after handling and before breaks.[\[10\]](#)

## GHS Hazard Profile (Anticipated)

Based on related compounds like 5-Methyl-1,2-oxazole-3-carbaldehyde, the following hazards should be anticipated.[\[7\]](#)

Hazard Class	Category	Statement
Flammable Solid	Category 2	H228: Flammable solid
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed
Eye Irritation	Category 2A	H319: Causes serious eye irritation
Skin Irritation	Category 2	H315: Causes skin irritation <a href="#">[8]</a>

## Storage and Disposal

- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[\[8\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[\[8\]](#) Do not empty into drains.[\[11\]](#)

## Conclusion

**4-Methyl-1,3-oxazole-5-carbaldehyde**, with a molecular weight of 111.10 g/mol, is a highly valuable and versatile building block for chemical synthesis. Its straightforward preparation via methods like the van Leusen reaction and the pronounced reactivity of its aldehyde group make it an attractive starting material for developing novel compounds, particularly in the pursuit of new therapeutic agents. Proper handling and adherence to safety protocols are essential when working with this and related chemical reagents.

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